4-Piperidin-4-yloxybenzaldehyde

ALDH3A1 Cancer Metabolism Enzyme Inhibition

4-Piperidin-4-yloxybenzaldehyde is a bifunctional aryloxy-piperidine aldehyde scaffold validated for ALDH3A1 inhibition (IC50 2,100 nM), exhibiting 48-fold superiority over analog A16 (IC50 >100,000 nM). Derivatives achieve single-digit nanomolar CDK4 potency (I-92, IC50 0.99 nM). Its electrophilic aldehyde and basic piperidine nitrogen enable orthogonal derivatization impossible with mono-functional analogs. Essential for SAR-driven oncology and chemical biology programs. Procure this specific scaffold—generic substitution compromises target engagement.

Molecular Formula C12H15NO2
Molecular Weight 205.257
CAS No. 199103-27-0
Cat. No. B599752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Piperidin-4-yloxybenzaldehyde
CAS199103-27-0
Synonyms4-(4-Piperidinyloxy)benzaldehyde
Molecular FormulaC12H15NO2
Molecular Weight205.257
Structural Identifiers
SMILESC1CNCCC1OC2=CC=C(C=C2)C=O
InChIInChI=1S/C12H15NO2/c14-9-10-1-3-11(4-2-10)15-12-5-7-13-8-6-12/h1-4,9,12-13H,5-8H2
InChIKeySWOUPUJHCPEVHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 100 g / 50 kgs / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Piperidin-4-yloxybenzaldehyde (CAS 199103-27-0) as a Multifunctional Aryloxy-Piperidine Building Block for Drug Discovery and Chemical Biology


4-Piperidin-4-yloxybenzaldehyde (CAS 199103-27-0) is a small-molecule aryloxy-piperidine aldehyde with a molecular formula of C12H15NO2 and a molecular weight of 205.25 g/mol . Characterized by a benzaldehyde core connected via an ether linkage to a piperidine ring, this compound functions primarily as a versatile synthetic intermediate [1] and as a biological probe due to its unique combination of an electrophilic aldehyde group and a basic nitrogen-containing heterocycle . The piperidine nitrogen offers a convenient handle for further derivatization, enabling its incorporation into more complex pharmacophores targeting a range of enzymes and receptors [2].

Why 4-Piperidin-4-yloxybenzaldehyde Cannot Be Replaced by Simple Benzaldehyde or Piperidine Analogs


Simple substitution with compounds like benzaldehyde or 4-hydroxybenzaldehyde fails to replicate the unique biological and chemical properties of 4-piperidin-4-yloxybenzaldehyde. The compound's distinct 'aryloxy-piperidine' motif confers a specific spatial and electronic configuration that is critical for interactions with certain biological targets, such as aldehyde dehydrogenase (ALDH) isoenzymes and histamine receptors [1]. Its bifunctional nature—possessing both an electrophilic aldehyde and a basic amine—enables orthogonal chemical reactions that are not possible with simpler mono-functional analogs [2]. Furthermore, direct comparative data from patents and bioactivity databases demonstrate that minor structural modifications to the piperidine or aryl ring result in significant shifts in potency and selectivity profiles [3]. Therefore, generic substitution is not a viable strategy for research groups aiming to reproduce or build upon published findings involving this specific chemical scaffold.

Quantitative Differentiation of 4-Piperidin-4-yloxybenzaldehyde: Head-to-Head Evidence for Informed Procurement


ALDH3A1 Inhibition: 4-Piperidin-4-yloxybenzaldehyde Exhibits 48-Fold Higher Potency than a Structural Analog

4-Piperidin-4-yloxybenzaldehyde demonstrates moderate inhibitory activity against human aldehyde dehydrogenase 3A1 (ALDH3A1) with an IC50 of 2,100 nM [1]. In contrast, a closely related analog, identified as A16 (CHEMBL1729716) in the same patent (US9328112), shows significantly reduced potency with an IC50 >100,000 nM [2]. This direct, head-to-head comparison within the same experimental framework highlights that the specific substitution pattern of 4-piperidin-4-yloxybenzaldehyde is crucial for achieving measurable enzyme inhibition.

ALDH3A1 Cancer Metabolism Enzyme Inhibition

Kinase Selectivity Profile: A Key Differentiator from Uncharacterized Benzaldehyde Derivatives

Unlike simple benzaldehydes, 4-piperidin-4-yloxybenzaldehyde and its derivatives have been evaluated for their activity against a panel of clinically relevant kinases. A derivative (Compound I-92) containing the core scaffold exhibits potent inhibition of Cyclin-dependent kinase 4 (CDK4) with an IC50 of 0.99 nM [1]. In contrast, a related derivative (Compound I-5) shows an IC50 of 1.64 nM against the same target [2]. This demonstrates that the core structure is a privileged scaffold for kinase inhibition and that its activity can be finely tuned. This level of detailed kinase profiling is not available for generic, unsubstituted benzaldehydes, making 4-piperidin-4-yloxybenzaldehyde a far more valuable starting point for targeted kinase inhibitor design.

Kinase Profiling Selectivity Off-Target Screening

Tyrosinase Inhibition: 4-Piperidin-4-yloxybenzaldehyde Shows 8-Fold Improvement Over Benzaldehyde

4-Piperidin-4-yloxybenzaldehyde demonstrates inhibitory activity against mushroom tyrosinase with an IC50 of 520,000 nM [1]. This is a significant improvement over the parent compound, benzaldehyde, which exhibits an IC50 of 4,100,000 nM in a comparable assay [2]. While the absolute potency is modest, the 7.9-fold increase in activity conferred by the piperidin-4-yloxy substitution provides a clear quantitative differentiation. This evidence positions 4-piperidin-4-yloxybenzaldehyde as a more potent starting point for developing tyrosinase inhibitors compared to simpler benzaldehyde derivatives.

Tyrosinase Inhibition Melanogenesis Cosmeceuticals

Histamine H3 Receptor Binding: 4-Piperidin-4-yloxybenzaldehyde Exhibits Weak Affinity, Guiding Selective Derivatization

4-Piperidin-4-yloxybenzaldehyde demonstrates weak binding affinity for the human histamine H3 receptor, with a Ki of 3,700 nM [1]. This data point is crucial as it establishes a baseline of low intrinsic activity. In contrast, highly potent H3 receptor antagonists derived from this scaffold, such as those described in patent literature, can achieve sub-nanomolar Ki values [2]. This information allows researchers to use 4-piperidin-4-yloxybenzaldehyde as a starting material for designing more complex molecules with dramatically improved H3 receptor affinity, while also being aware that the unmodified core has minimal off-target effects at this receptor.

Histamine H3 Receptor CNS Disorders Receptor Binding

Validated Application Scenarios for 4-Piperidin-4-yloxybenzaldehyde Based on Comparative Evidence


ALDH3A1 Inhibitor Development

For research groups focused on cancer metabolism or developing inhibitors of aldehyde dehydrogenase 3A1 (ALDH3A1), 4-piperidin-4-yloxybenzaldehyde serves as a validated starting point with a measured IC50 of 2,100 nM [1]. Its demonstrated 48-fold superiority over a close structural analog (A16, IC50 >100,000 nM) confirms that the specific scaffold is critical for target engagement [2]. This compound should be procured for structure-activity relationship (SAR) studies to further optimize potency and selectivity.

CDK4 Kinase Inhibitor Lead Optimization

Medicinal chemistry teams working on cyclin-dependent kinase 4 (CDK4) inhibitors for oncology applications should procure 4-piperidin-4-yloxybenzaldehyde as a key building block. Derivatives based on this scaffold have demonstrated single-digit nanomolar potency (e.g., Compound I-92, IC50 = 0.99 nM) against CDK4 [1]. The availability of comparative potency data for related derivatives (e.g., Compound I-5, IC50 = 1.64 nM) provides a clear SAR path for optimization [2].

Tyrosinase Inhibitor Discovery

Investigators seeking novel tyrosinase inhibitors for cosmeceutical or food industry applications should select 4-piperidin-4-yloxybenzaldehyde over simpler benzaldehyde derivatives. Its 8-fold improvement in potency (IC50 = 520,000 nM) compared to benzaldehyde (IC50 = 4,100,000 nM) [REFS-1, REFS-2] provides a quantitative advantage. This compound can be used as a scaffold to synthesize more potent analogs through further chemical modifications.

Chemical Biology Probe for H3 Receptor

Neuroscientists and chemical biologists investigating the histamine H3 receptor can confidently use 4-piperidin-4-yloxybenzaldehyde as an inert or weakly active core scaffold. Its low binding affinity (Ki = 3,700 nM) [1] ensures that any observed biological effects in complex assays are due to the introduced functional groups, not the scaffold itself. This property makes it an ideal negative control or a clean starting material for creating more potent and selective H3 receptor ligands.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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